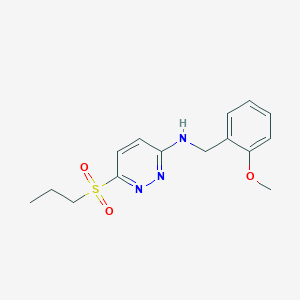

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine

Description

This compound belongs to the pyridazine amine class, characterized by a six-membered aromatic ring containing two nitrogen atoms (positions 1 and 2) and functionalized with a 2-methoxybenzyl group at the amine position and a propylsulfonyl substituent at the 6-position of the pyridazine ring. Its molecular formula is C₁₄H₁₇N₃O₃S, with a molecular weight of 307.37 g/mol.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-3-10-22(19,20)15-9-8-14(17-18-15)16-11-12-6-4-5-7-13(12)21-2/h4-9H,3,10-11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBUQYFNHJTGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NN=C(C=C1)NCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Core: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.

Introduction of the Propylsulfonyl Group: This step may involve sulfonylation using a propylsulfonyl chloride reagent under basic conditions.

Attachment of the 2-Methoxybenzyl Group: This can be achieved through a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

Reduction: The pyridazine ring or the sulfonyl group can be reduced under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Benzyl halides, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzaldehyde derivative, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine is a compound of increasing interest in scientific research, particularly in medicinal chemistry and biological studies. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential in various fields.

Medicinal Chemistry

This compound has potential applications as a lead compound for developing new pharmaceuticals. Its design allows for targeting specific enzymes or receptors involved in various diseases, making it a candidate for drug development aimed at conditions such as inflammation, cancer, and neurodegenerative disorders .

Biological Studies

Research has indicated that this compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties . Its biological activity is under investigation to understand better its mechanisms and therapeutic potential:

- Anti-inflammatory Activity : The compound may modulate cytokine release and inhibit pathways related to inflammation, which could be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that it may possess activity against various pathogens, indicating potential use as an antimicrobial agent .

- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation is being explored, with early results showing promise against certain cancer cell lines.

Materials Science

Beyond biological applications, this compound may also find use in materials science for developing new materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast (MDA-MB-231) and lung (A549) cancer models, with IC50 values ranging from 10 to 20 µM. This suggests that the compound may serve as a scaffold for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. For instance:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results underscore the need for further research into optimizing the compound's structure to enhance its antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The methoxybenzyl group increases lipophilicity compared to the dimethylaminobenzyl group in , which may favor blood-brain barrier penetration.

2.2 Fragmentation Patterns in Mass Spectrometry

Evidence from NBOMe derivatives (e.g., 25iP-NBOMe) indicates that the N-(2-methoxybenzyl) group generates diagnostic fragment ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) during mass spectrometry . Similar fragmentation is expected for the target compound, distinguishing it from analogs with fluorobenzyl or benzodioxin groups (e.g., m/z = 109.0448 (C₇H₆F⁺) for fluorobenzyl-containing compounds) .

2.3 Hydrogen-Bonding and Crystallographic Behavior

- Crystallographic tools like SHELXL and WinGX are critical for resolving such interactions.

- 6-Chloro Analog : The chlorine atom lacks hydrogen-bonding capacity, resulting in weaker intermolecular interactions compared to sulfonyl-containing analogs.

- Benzodioxin Analog : The benzodioxin ring system may engage in π-π stacking, a feature absent in the target compound.

Biological Activity

N-(2-methoxybenzyl)-6-(propylsulfonyl)pyridazin-3-amine is a synthetic compound that belongs to the pyridazine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

- IUPAC Name : N-[(2-methoxyphenyl)methyl]-6-propylsulfonylpyridazin-3-amine

- Molecular Formula : C15H19N3O3S

- CAS Number : 1105213-13-5

This compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby modulating various biochemical pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling processes.

- Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its potential antioxidant properties.

Anti-inflammatory and Antimicrobial Properties

Research has indicated that compounds in the pyridazine class often exhibit significant anti-inflammatory and antimicrobial activities. For instance:

- A study highlighted the ability of pyridazine derivatives to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .

- Another investigation reported antimicrobial activity against various pathogens, suggesting that similar compounds could be effective in treating infections .

Research Findings and Case Studies

Several studies have explored the biological activity of related pyridazine compounds, providing insights applicable to this compound.

Table 1: Summary of Biological Activities of Pyridazine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 6-Chloro-N-(2-methoxyphenyl)pyridazin | Anti-inflammatory | |

| 4-Amino-1,2-dihydropyridazine | Antimicrobial | |

| 3-Amino-6-methoxypyridazine | Antioxidant |

These studies suggest that the structural features of pyridazine derivatives play a significant role in their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.